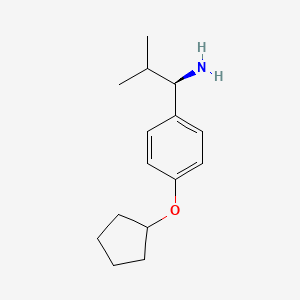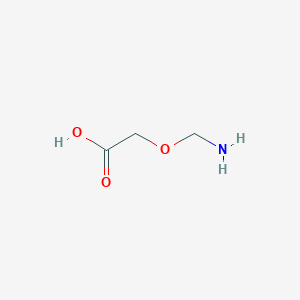
2-(Aminomethoxy)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethoxy)acetic acid is an organic compound with the molecular formula C3H7NO3 It is a derivative of acetic acid where an amino group is attached to the methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethoxy)acetic acid can be achieved through several methods. One common approach involves the reaction of glycine with formaldehyde and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of 2-(Aminomethoxy)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(Aminomethoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Aminomethoxy)acetic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. The amino and methoxy groups play a crucial role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Aminoethoxy)acetic acid: Similar in structure but with an ethoxy group instead of a methoxy group.
2-(Aminopropoxy)acetic acid: Contains a propoxy group, leading to different chemical properties.
2-(Aminobutoxy)acetic acid: Features a butoxy group, which affects its reactivity and applications
Uniqueness
2-(Aminomethoxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its methoxy group makes it more reactive in certain substitution reactions compared to its ethoxy or propoxy counterparts .
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
105.09 g/mol |
IUPAC Name |
2-(aminomethoxy)acetic acid |
InChI |
InChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6) |
InChI Key |
DCDUEGRRLSCGMB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


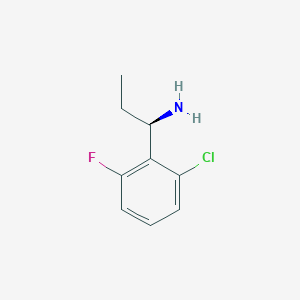
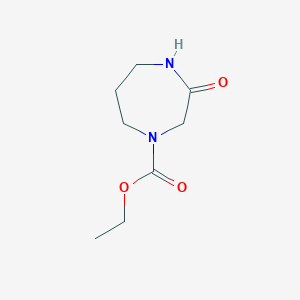
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)
![3-(4-(Dimethylamino)phenyl)-1-ethyl-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15234655.png)

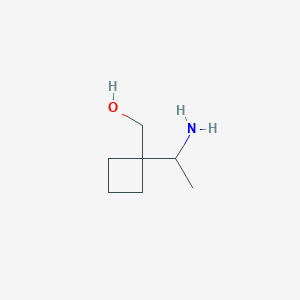
![cis-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hcl](/img/structure/B15234681.png)
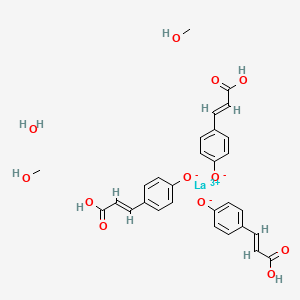
![1-[2-(Trifluoromethyl)phenyl]pentan-2-one](/img/structure/B15234692.png)
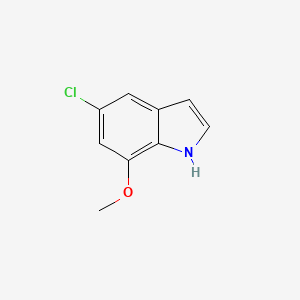

![5-Chloro-2-phenylpyrido[3,4-B]pyrazine](/img/structure/B15234702.png)
